N'-[(E)-(3-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide is an organic compound with a complex structure that includes an iodophenyl group and a methoxyphenoxy group
Preparation Methods
The synthesis of N’-[(E)-(3-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide typically involves the condensation of 3-iodobenzaldehyde with 2-(4-methoxyphenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Chemical Reactions Analysis
N’-[(E)-(3-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group in the compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups using appropriate reagents.
Scientific Research Applications
N’-[(E)-(3-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
N’-[(E)-(3-iodophenyl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide can be compared with other similar compounds, such as:
N’-[(4-cyanophenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide: This compound has a cyanophenyl group instead of an iodophenyl group, which may result in different chemical and biological properties.
N’-[(E)-(2-ethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: This compound has an ethoxyphenyl group and a triazolyl group, which may confer different reactivity and applications.
Properties
Molecular Formula |
C16H15IN2O3 |
---|---|
Molecular Weight |
410.21 g/mol |
IUPAC Name |
N-[(E)-(3-iodophenyl)methylideneamino]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H15IN2O3/c1-21-14-5-7-15(8-6-14)22-11-16(20)19-18-10-12-3-2-4-13(17)9-12/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChI Key |
DBYWSQPIMKFAOQ-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)I |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)I |
Origin of Product |
United States |
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